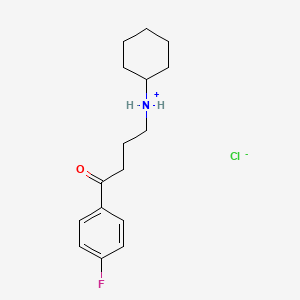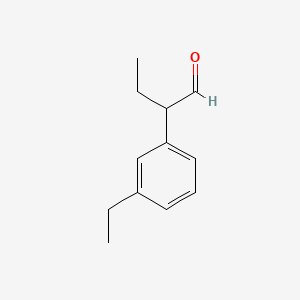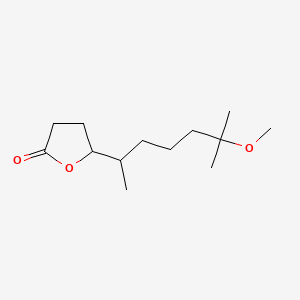
2(3H)-Furanone, dihydro-5-(5-methoxy-1,5-dimethylhexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with a dihydro substitution and a complex alkyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Alkyl Side Chain: The alkyl side chain can be introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the furan ring in the presence of a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced through an etherification reaction, where a suitable alcohol reacts with the furan ring under acidic conditions.
Industrial Production Methods: Industrial production of Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one may involve large-scale batch or continuous processes. These processes typically use optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the alkyl side chain is oxidized to form various products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the furan ring or the side chain, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the side chain are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated furans, alkylated furans, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic, and gene expression pathways.
Vergleich Mit ähnlichen Verbindungen
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one can be compared with other similar compounds, such as:
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one: Similar in structure but with different alkyl side chains or functional groups.
Furan Derivatives: Compounds with a furan ring but different substitutions, such as furfural and furan-2-carboxylic acid.
Uniqueness:
Structural Features: The unique combination of the furan ring, dihydro substitution, and complex alkyl side chain sets it apart from other compounds.
Eigenschaften
CAS-Nummer |
61099-36-3 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
5-(6-methoxy-6-methylheptan-2-yl)oxolan-2-one |
InChI |
InChI=1S/C13H24O3/c1-10(11-7-8-12(14)16-11)6-5-9-13(2,3)15-4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
BZWMNDPUJKKIEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)OC)C1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
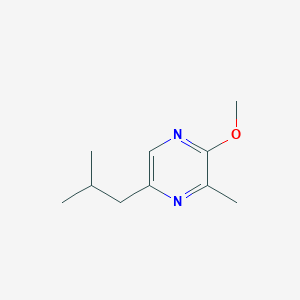

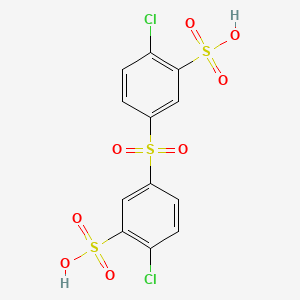
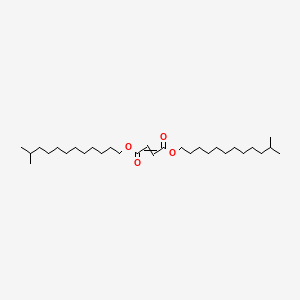
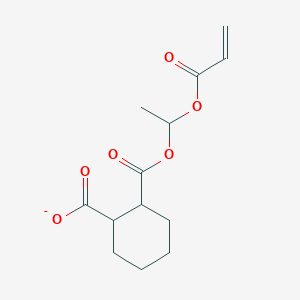
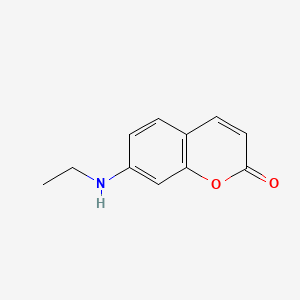
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)


![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
